molecular formula C25H22FNO4S B2890172 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one CAS No. 866845-87-6

3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one

Cat. No. B2890172
CAS RN: 866845-87-6
M. Wt: 451.51
InChI Key: CSJCETPQLPVXHA-UHFFFAOYSA-N
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Description

The compound “3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one” is a complex organic molecule. It contains a quinolin-4-one moiety, which is a bicyclic compound with a benzene ring fused to a pyridine at two adjacent carbon atoms . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .

Scientific Research Applications

Synthesis and Evaluation in Medicinal Chemistry

Compounds similar to 3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one have been synthesized and evaluated for their biological activities. For instance, derivatives of 2,3-diaryl pyrazines and quinoxalines with similar sulfamoyl/methylsulfonyl-phenyl pharmacophores have shown selective COX-2 inhibitory activity, which is significant in developing anti-inflammatory drugs (Singh et al., 2004).

Synthesis Techniques

The synthesis of Zinquin Ester and Zinquin Acid, which are zinc(II)-specific fluorophores, involves compounds with a structure similar to the quinolin-4-one derivative. These compounds are used in the study of biological Zinc(II) due to their specific fluorescence properties (Mahadevan et al., 1996).

Applications in Antibacterial Agents

Similar quinolone derivatives have been synthesized and evaluated for their antibacterial activity. For example, novel 1-(2-fluorovinyl)-4-quinolone-3-carboxylic acid derivatives have been developed as conformationally restricted analogues of fleroxacin, an antibacterial agent (Asahina et al., 2005).

Use in Broad-Spectrum Antibacterial Synthesis

The synthesis of new 2-sulfonylquinolone derivatives, such as ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, has been reported. These compounds are key intermediates in the production of potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).

Exploration in Organic Electronics

Studies on compounds with a quinoline base structure have shown changes in optical properties upon UV irradiation, indicating potential applications in organic electronics and photonics (Gaml, 2018).

Antitumor Activity

Quinolone derivatives have been synthesized and evaluated for their antitumor activities, showing the potential for development as antitumor agents. The presence of specific substituents in the quinolone structure has been found to be essential for antimitotic activity (Hadjeri et al., 2004).

Fluorescence Studies for Metal Ion Detection

Quinoline-containing compounds have been utilized for the development of novel fluorophores, such as di-4-(2-quinolinylhydrazinyl)diphenyl sulfone, which exhibit fluorescence properties useful for metal ion detection, like Ag-ion, and pH sensing (Gong et al., 2018).

Future Directions

Future research on this compound could involve exploring its synthesis, investigating its reactivity, studying its physical and chemical properties, and evaluating its potential uses, particularly in the field of pharmaceuticals given the known biological activity of many quinoline derivatives .

properties

IUPAC Name

3-(4-ethoxyphenyl)sulfonyl-6-fluoro-1-[(2-methylphenyl)methyl]quinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22FNO4S/c1-3-31-20-9-11-21(12-10-20)32(29,30)24-16-27(15-18-7-5-4-6-17(18)2)23-13-8-19(26)14-22(23)25(24)28/h4-14,16H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSJCETPQLPVXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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